![molecular formula C22H27F3N4O3S B2500205 Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate CAS No. 626228-77-1](/img/structure/B2500205.png)
Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule that likely exhibits significant biological activity due to its structural features. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinoline derivatives, which can be used to infer some aspects of the compound's characteristics. For instance, the presence of a quinoline core is a common feature in molecules with potential pharmacological properties, as seen in the development of antiallergy agents and antibacterial compounds .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and modifications of functional groups to achieve the desired biological activity. For example, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate involved structural modification of a quinazoline precursor to enhance antiallergy activity . Similarly, the synthesis of fluorescent quinoline derivatives for liquid crystal displays was achieved through cyclization of precursor molecules . These methods may be relevant to the synthesis of the compound , suggesting that cyclization and esterification are key steps in its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. X-ray crystallography can provide detailed information about the molecular conformation, as demonstrated by the analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, which revealed a six-membered ring adopting a boat conformation with specific bond lengths indicating double bonds . This level of structural detail is essential for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are often influenced by the substituents attached to the core structure. The presence of ester, carboxylate, and amino groups can affect the compound's reactivity and its ability to undergo further chemical transformations. For instance, the ester group in ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be preferable for oral activity in antiallergy agents , indicating that esterification can impact the pharmacokinetic properties of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystalline form of a compound can provide insights into its physical properties, as seen in the crystal structure analysis of a pyrano[3,2-h]quinolin-3-carboxylate derivative . These properties are important for the formulation and delivery of the compound as a potential drug.
Scientific Research Applications
Synthesis and Derivatives
- Ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, a closely related compound, has been utilized in the synthesis of various heterocyclic derivatives, including oxazinone, pyrimidine, and Schiff base derivatives, showing the potential for diverse chemical transformations and applications in drug development and organic synthesis (Awad, Abdel-rahman, & Bakhite, 1991).
Heterocyclic System Synthesis
- The compound has been involved in the preparation of pyrrolo[1″,2″:1′,6′]pyrazino-[2′, 3′: 4, 5]thieno[2, 3-b]quinolines, contributing to the synthesis of novel fused pyrazine ring systems. This highlights its role in the creation of complex and potentially bioactive heterocyclic structures (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
Potential in Anticancer Research
- Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a structurally similar compound, demonstrated moderate cytotoxic activity against cancer cell lines, suggesting that derivatives like Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate may have potential applications in anticancer research (Regal, Shabana, & El‐Metwally, 2020).
Antimicrobial Properties
- Some derivatives of this compound have been evaluated for their antimicrobial properties, indicating its potential use in developing new antimicrobial agents (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Neuroprotection Research
- Derivatives of this compound have been synthesized and found to inhibit acetylcholinesterase, mitigate calcium overload, and protect against free radical-induced neuronal death, suggesting their potential in neuroprotection and neurological disorder research (Marco-Contelles, León, López, García, & Villarroya, 2006).
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as anti-inflammatory and analgesic activities .
properties
IUPAC Name |
ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F3N4O3S/c1-3-32-21(31)29-8-6-12(7-9-29)27-19(30)18-17(26)15-16(22(23,24)25)13-10-11(2)4-5-14(13)28-20(15)33-18/h11-12H,3-10,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNWJZUINRLIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(C4=C(CCC(C4)C)N=C3S2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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